Fmoc-S-Methyl-L-Cysteine
Overview
Description
Fmoc-S-Methyl-L-Cysteine is a derivative of L-Cysteine, a non-essential α-amino acid that is biosynthesized in humans . It is a reactive thiol that can be used for the synthesis of peptides and proteins .
Synthesis Analysis
Fmoc-L-cysteine is synthesized by hydrothiolation of L-cysteine with 3-mercaptopropionic acid, which leads to the formation of a disulfide bond . A straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters has been reported .
Molecular Structure Analysis
The molecular formula of Fmoc-S-Methyl-L-Cysteine is C19H19NO4S . The InChI is InChI=1S/C19H19NO4S/c1-25-11-17 (18 (21)22)20-19 (23)24-10-16-14-8-4-2-6-12 (14)13-7-3-5-9-15 (13)16/h2-9,16-17H,10-11H2,1H3, (H,20,23) (H,21,22)/t17-/m0/s1 . The Canonical SMILES is CSCC (C (=O)O)NC (=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 .
Chemical Reactions Analysis
Fmoc-L-cysteine is a reactive thiol that can be used for the synthesis of peptides and proteins . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
Fmoc-S-Methyl-L-Cysteine is a white powder with a melting point of 114 - 145 °C . The optical rotation is [a]D20 = -45 ± 2 º (C=1 in DMF) . The molecular weight is 357.4 g/mol .
Scientific Research Applications
-
- Summary of Application : Fmoc-S-Methyl-L-Cysteine is used in the field of peptide and protein science. It’s a type of protecting group chemistry for the cysteine thiol group, which has enabled a vast array of peptide and protein chemistry over the last several decades .
- Methods of Application : Protecting group strategies feature extensively in the synthesis of peptides, whereby amino acid building blocks are coupled to one another via amide bonds .
- Results or Outcomes : The use of Fmoc-S-Methyl-L-Cysteine has facilitated the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
-
Synthesis of Peptides and Proteins
- Summary of Application : Fmoc-L-cysteine is a reactive thiol that can be used for the synthesis of peptides and proteins .
- Methods of Application : Fmoc-L-cysteine is synthesized by hydrothiolation of L-cysteine with 3-mercaptopropionic acid, which leads to the formation of a disulfide bond .
- Results or Outcomes : The use of Fmoc-L-cysteine in this method allows for the creation of a variety of S-substituted Fmoc-L-cysteine derivatives .
-
- Summary of Application : Fmoc-L-cysteine is a useful intermediate for the preparation of a variety of S-substituted Fmoc-L-cysteine derivatives. This is particularly useful in the synthesis of thioglycosides, which have become attractive synthetic targets in biomedical research and pharmaceutical development .
- Methods of Application : The synthesis involves the hydrothiolation of L-cysteine with 3-mercaptopropionic acid, leading to the formation of a disulfide bond .
- Results or Outcomes : The use of Fmoc-L-cysteine in this method allows for the creation of a variety of S-substituted Fmoc-L-cysteine derivatives .
-
Solid Phase Peptide Synthesis (SPPS)
- Summary of Application : Fmoc-S-Methyl-L-Cysteine is used as a building block for the introduction of N-α-methyl-cysteine amino-acid residues by Fmoc SPPS .
- Methods of Application : The Fmoc SPPS method involves the coupling of amino acid building blocks to one another via amide bonds .
- Results or Outcomes : The use of Fmoc-S-Methyl-L-Cysteine in this method facilitates the synthesis of peptides containing N-α-methyl-cysteine amino-acid residues .
-
- Summary of Application : Fmoc-S-Methyl-L-Cysteine is used in the field of chemical biology for site-selective protein modification . This is particularly useful for developing new methodologies for protein bioconjugation .
- Methods of Application : The method involves the use of protecting group chemistry for the cysteine thiol group, which has enabled a vast array of peptide and protein chemistry .
- Results or Outcomes : The use of Fmoc-S-Methyl-L-Cysteine has facilitated the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
-
- Summary of Application : Fmoc-S-Methyl-L-Cysteine is used in the field of pharmaceutical development for the synthesis of thioglycosides . Thioglycosides have become attractive synthetic targets in biomedical research and pharmaceutical development .
- Methods of Application : The synthesis involves the hydrothiolation of L-cysteine with 3-mercaptopropionic acid, leading to the formation of a disulfide bond .
- Results or Outcomes : The use of Fmoc-S-Methyl-L-Cysteine in this method allows for the creation of a variety of S-substituted Fmoc-L-cysteine derivatives .
Safety And Hazards
Fmoc-S-Methyl-L-Cysteine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-25-11-17(18(21)22)20-19(23)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNJDZVHMNQAGO-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427159 | |
Record name | Fmoc-S-Methyl-L-Cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-S-Methyl-L-Cysteine | |
CAS RN |
138021-87-1 | |
Record name | Fmoc-S-Methyl-L-Cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.